- Cine substitution of arenes using the aryl carbamate as a removable directing group, Organic Letters, 2012, 14(11), 2918-2921
Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
898289-06-0 structure
Product Name:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
كاس عدد:898289-06-0
وسط:C15H20BNO2
ميغاواط:257.135804176331
MDL:MFCD08690266
CID:719688
PubChem ID:18525785
Update Time:2025-06-11
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER
- 1-Methy-1H-indol-4-ylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR
- DB-078500
- 898289-06-0
- SCHEMBL2216834
- CS-0138029
- MFCD08690266
- SB39701
- DTXSID10594541
- Z2050045918
- (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER
- EN300-6739225
- 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- J-504938
- AKOS016000327
- CBEYYYCGOCYJIK-UHFFFAOYSA-N
- FS-6016
-
- MDL: MFCD08690266
- نواة داخلي: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3
- مفتاح Inchi: CBEYYYCGOCYJIK-UHFFFAOYSA-N
- ابتسامات: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C
حساب السمة
- نوعية دقيقة: 257.15900
- النظائر كتلة واحدة: 257.1587090g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 1
- تعقيدات: 342
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 23.4Ų
الخصائص التجريبية
- كثيف: 1.05
- نقطة انصهار: 94.5-96.5
- نقطة الغليان: 391.3°C at 760 mmHg
- نقطة الوميض: 190.5°C
- انكسار: 1.533
- بسا: 23.39000
- لوغب: 2.47750
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-1g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 1g |
805.64CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-5g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 5g |
2798.54CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-25g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 25g |
10176.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-500mg |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 500mg |
720.84CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-250mg |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 250mg |
636.03CNY | 2021-05-07 | |
| Alichem | A199006882-1g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 95% | 1g |
$320.00 | 2023-08-31 | |
| Alichem | A199006882-5g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 95% | 5g |
$593.85 | 2023-08-31 | |
| Alichem | A199006882-25g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 95% | 25g |
$2058.52 | 2023-08-31 | |
| Chemenu | CM111333-5g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 98% | 5g |
$316 | 2021-08-06 | |
| TRC | M343708-10mg |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 10mg |
$ 50.00 | 2022-06-03 |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 15 h, 120 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
المراجع
- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane', Helvetica Chimica Acta, 2006, 89(5), 936-946
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
المراجع
- Heterocyclic Chromophore Amphiphiles and their Supramolecular Polymerization, Angewandte Chemie, 2023, 62(17),
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indoles, Chemical Science, 2021, 12(25), 8706-8712
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 5 min, rt
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
المراجع
- Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing group, Journal of the American Chemical Society, 2015, 137(4), 1593-1600
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
المراجع
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindoles, Organic Chemistry Frontiers, 2022, 9(22), 6165-6171
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles, Organic Chemistry Frontiers, 2022, 9(14), 3794-3799
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Pinacolborane
- Bis(pinacolato)diborane
- 4-Bromo-1-methyl-1H-indole
- 1-Methyl-1H-indol-4-OL
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
رقم الطلب:A861048
حالة المخزون:in Stock
كمية:10g/5g/1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:27
الأسعار ($):531.0/442.0/273.0
بريد إلكتروني:sales@amadischem.com
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole الوثائق ذات الصلة
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) منتجات ذات صلة
- 642494-36-8(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1021868-08-5(5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)
- 884507-19-1(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1035458-54-8(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)
- 269410-24-4(Indole-5-boronic acid, pinacol ester)
- 837392-62-8(1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 917773-22-9(9H-Carbazole,9-dodecyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 683229-61-0(1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 903499-35-4(1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
نقاء:99%/99%/99%
كمية:10g/5g/1g
الأسعار ($):531.0/442.0/273.0